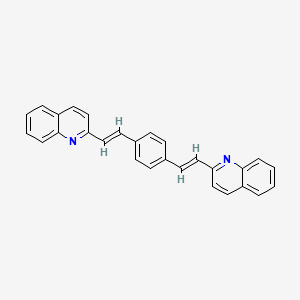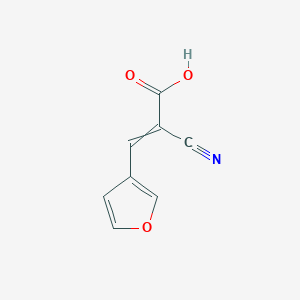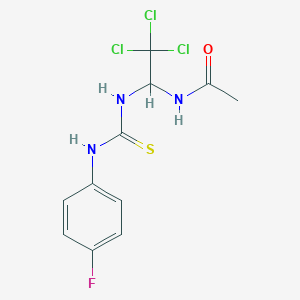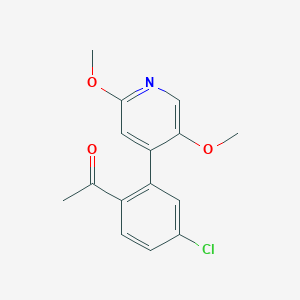
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene is an organic compound that features a benzene ring substituted with two quinolinyl-ethenyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinyl-ethenyl intermediates.
Condensation Reaction: These intermediates are then subjected to a condensation reaction with benzene derivatives under controlled conditions.
Catalysts and Solvents: Common catalysts used in this process include palladium-based catalysts, and solvents such as toluene or dimethylformamide (DMF) are often employed to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinolinyl-ethenyl benzene derivatives with oxidized functional groups.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene involves its interaction with specific molecular targets. The quinolinyl groups can engage in π-π stacking interactions with aromatic systems, while the ethenyl linkages provide flexibility and conjugation. These interactions can influence the compound’s electronic properties, making it suitable for applications in organic electronics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-quinolinyl)-1,3-butadiene: Similar in structure but with different electronic properties due to the butadiene linkage.
1,4-Bis(2-pyridyl)ethenylbenzene: Contains pyridyl groups instead of quinolinyl groups, leading to different reactivity and applications.
Uniqueness
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene is unique due to its specific quinolinyl-ethenyl substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Eigenschaften
Molekularformel |
C28H20N2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-[(E)-2-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C28H20N2/c1-3-7-27-23(5-1)15-19-25(29-27)17-13-21-9-11-22(12-10-21)14-18-26-20-16-24-6-2-4-8-28(24)30-26/h1-20H/b17-13+,18-14+ |
InChI-Schlüssel |
DJDHBLKJOAHWQU-HBKJEHTGSA-N |
Isomerische SMILES |
C1=CC=C2N=C(C=CC2=C1)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)

![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)

![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)
![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)

![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
